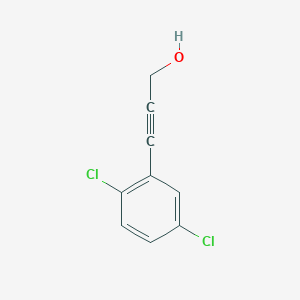

2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

Description

Significance of Propargylic Alcohols as Synthetic Intermediates

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are highly versatile synthetic intermediates. Their utility stems from the dual functionality of the alkyne and alcohol groups, which can participate in a wide array of chemical reactions. These compounds are foundational in the synthesis of a diverse range of organic molecules, including heterocyclic and carbocyclic systems.

The reactivity of propargylic alcohols allows for their conversion into other valuable functional groups and molecular structures. For instance, they can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. Furthermore, the alkyne moiety can be involved in various addition and coupling reactions, while the hydroxyl group can be a site for substitution or further functionalization. This versatility makes propargylic alcohols key precursors in the synthesis of natural products, pharmaceuticals, and advanced materials.

Influence of Halogenated Phenyl Moieties on Chemical Reactivity and Electronic Properties

The incorporation of a halogenated phenyl group onto a molecular scaffold significantly influences its chemical reactivity and electronic properties. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution.

The presence of chlorine atoms on the phenyl ring can also introduce specific steric constraints and provide sites for further chemical modification through cross-coupling reactions. The unique electronic and steric properties imparted by halogenated phenyl moieties are widely exploited in medicinal chemistry and materials science to fine-tune the biological activity and physical properties of molecules.

Current Research Landscape and Academic Interest in 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- and Related Structures

While specific, in-depth research focused exclusively on 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is not extensively documented in publicly available literature, the academic interest in the broader class of aryl-substituted propargylic alcohols is significant. The synthesis of such compounds is often achieved through methodologies like the Sonogashira coupling reaction, which effectively joins an aryl halide with a terminal alkyne. beilstein-journals.orgwikipedia.orgnih.gov For the synthesis of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, a plausible route would involve the Sonogashira coupling of a 2,5-dihalo-substituted benzene (B151609) with propargyl alcohol.

Research on related structures often explores their utility in further synthetic transformations. The electron-withdrawing nature of the dichlorophenyl group is expected to influence the reactivity of the propargylic alcohol moiety, potentially affecting the acidity of the hydroxyl proton and the susceptibility of the alkyne to nucleophilic attack.

The general reactivity of aryl propargyl alcohols includes a variety of transformations. The alkyne can participate in cycloaddition reactions, and the hydroxyl group can be replaced in nucleophilic substitution reactions. The specific substitution pattern of the dichlorophenyl ring (2,5-dichloro) will impart a distinct electronic and steric environment, which could be exploited for regioselective reactions. While detailed experimental data for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is scarce, its structural motifs suggest it is a compound with considerable potential for applications in organic synthesis and medicinal chemistry, warranting further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 |

InChI Key |

DMPJHNUAJOOEGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#CCO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Established Synthetic Pathways for Aryl-Substituted Propargyl Alcohols

Traditional methods for creating the core structure of aryl-substituted propargyl alcohols primarily involve the formation of a carbon-carbon bond between an aryl group and a three-carbon propargyl unit.

A foundational method for the synthesis of propargylic alcohols is the nucleophilic addition of an acetylide to an aldehyde or ketone. nih.govmdpi.com This reaction, often referred to as alkynylation, directly forms the alcohol functionality. In the context of 3-aryl-substituted propargyl alcohols, this would involve the reaction of an aryl-acetylide with formaldehyde.

The general mechanism involves the deprotonation of a terminal alkyne using a strong base to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. rsc.org The Favorskii reaction is a classic example of this type of transformation. mdpi.com

Table 1: Examples of Alkynylation Reactions for Propargyl Alcohol Synthesis

| Carbonyl Compound | Alkyne | Base/Catalyst System | Product Type |

|---|---|---|---|

| Aldehydes/Ketones | Terminal Alkynes | Metal Acetylide (e.g., from n-BuLi) | Secondary/Tertiary Propargyl Alcohols |

| Aldehydes | Phenylacetylene | Zinc / Allyl Bromide | Aryl-Substituted Propargyl Alcohols |

| Ketones | Phenylacetylene | ProPhenol/Me₂Zn | Tertiary Aryl-Substituted Propargyl Alcohols researchgate.net |

This table presents generalized data from various sources to illustrate the versatility of condensation reactions.

For the specific synthesis of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, this pathway would theoretically involve the reaction of 1-ethynyl-2,5-dichlorobenzene with formaldehyde. However, the preparation and handling of the required aryl-acetylide can present challenges.

Cross-coupling reactions offer a powerful and versatile alternative, particularly the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. organic-chemistry.orgmdpi.com For the synthesis of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, this method is highly relevant. It involves the coupling of a halogenated dichlorobenzene precursor, such as 1-iodo-2,5-dichlorobenzene, with propargyl alcohol. scispace.com

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov A study on the preparation of disubstituted phenyl propargyl alcohols successfully employed Sonogashira coupling between various disubstituted aromatic halides and propargyl alcohol itself. scispace.com For example, 3-(2,3-Dichlorophenyl)-prop-2-yn-1-ol was prepared using this methodology, demonstrating its direct applicability to synthesizing structurally similar compounds. scispace.com

Table 2: Key Components of Sonogashira Coupling for Aryl Propargyl Alcohol Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophile | Aryl iodides, bromides, chlorides organic-chemistry.org |

| Terminal Alkyne | Nucleophile | Propargyl alcohol scispace.comresearchgate.net |

| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ mdpi.com |

| Copper(I) Co-catalyst | Co-catalyst | CuI mdpi.com |

This table outlines the typical reagents used in the Sonogashira cross-coupling reaction.

Innovative Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry seeks to improve upon established methods by introducing novel catalysts and adhering to the principles of green chemistry to enhance reaction efficiency, selectivity, and sustainability.

Recent advancements have focused on the development of highly efficient catalytic systems that can operate under mild conditions with low catalyst loadings. Gold catalysts, in particular, have emerged as powerful tools for activating alkyne functionalities. ucl.ac.uk Gold(I)-catalyzed methodologies have been developed for the synthesis of various heterocyclic compounds starting from propargylic alcohols, highlighting the versatile reactivity of these substrates under catalytic conditions. acs.org

Other transition metals, such as ruthenium and bismuth, have also been employed to catalyze reactions involving propargylic alcohols. pnas.orgnih.gov Bi(OTf)₃ has been used to catalyze reactions of 3-aryl propargyl alcohols to form α-halo-β-amino ketones through a tandem Meyer-Schuster rearrangement. researchgate.net These catalytic approaches offer pathways to new derivatives and demonstrate the ongoing innovation in the field. Biocatalytic platforms, using enzymes like peroxygenases and alcohol dehydrogenases, have also been established for the kinetic resolution of racemic propargylic alcohols, providing access to enantiomerically pure products. acs.org

Green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact. rawsource.com Key aspects include atom economy, the use of less hazardous reagents, and the reduction of waste. pnas.org

For propargylic alcohol synthesis, green approaches include:

Solvent-free reactions: The magnesium-mediated addition of propargyl bromide to carbonyl compounds has been successfully performed under solvent-free conditions, offering high yields and regioselectivity. benthamscience.com

Use of renewable resources: A metal-free system has been developed for synthesizing propargyl alcohols from calcium carbide, an inexpensive and renewable resource, which reacts directly with carbonyl compounds. rsc.org

Atom-economic reactions: Isomerization reactions, such as the ruthenium-catalyzed redox isomerization of propargyl alcohols into enones, provide an atom-economic alternative to traditional multi-step oxidation and reduction sequences. pnas.org

Applying these principles to the synthesis of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- could involve selecting a catalytic Sonogashira coupling protocol that operates in greener solvents or developing a one-pot reaction to minimize intermediate isolation and waste generation.

Strategic Derivatization of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- as a Versatile Synthetic Intermediate

The dual functionality of the alkyne and hydroxyl groups makes 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- a valuable and versatile intermediate for further synthetic transformations. mdpi.comnih.gov The propargylic unit is a crucial building block in organic synthesis due to the reactivity of the alkyne moiety and its terminal hydrogen. nih.gov

Potential derivatizations include:

Rearrangement Reactions: Substituted propargylic alcohols can undergo catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. ucl.ac.uk

Substitution Reactions: The hydroxyl group can be displaced by various nucleophiles in propargylic substitution reactions, often catalyzed by Lewis acids or transition metals. nih.gov

Electrophilic Halogenations: Reaction with electrophilic halogen sources can produce α-haloenones or β-haloenones, which are valuable synthetic templates for further coupling reactions. nih.gov

Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions to form a variety of heterocyclic structures. nih.gov For instance, the Sonogashira coupling of propargylic alcohols with iodoalkenols can lead to intermediates that cyclize to form polysubstituted furans. nih.gov

The strategic application of these derivatization reactions allows for the transformation of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- into more complex molecular architectures, underscoring its importance as a synthetic intermediate.

Chemical Reactivity and Transformation Mechanisms of 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Reactions Involving the Propargylic Alcohol Functionality

The propargylic alcohol group, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a key site of reactivity.

Oxidative Transformations of the Hydroxyl Group

The hydroxyl group of propargylic alcohols can be oxidized to yield α,β-unsaturated alkynals or alkynones. A practical and environmentally friendly method for this transformation involves an aerobic oxidation process. This reaction can be catalyzed by a system comprising Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This catalytic system utilizes oxygen from the air as the oxidant, offering a green alternative to traditional methods that rely on stoichiometric oxidants and often generate significant waste. organic-chemistry.org The reaction demonstrates broad substrate scope, tolerating various functional groups, including halogens, which is relevant for the 2,5-dichloro-substituted phenyl ring of the target compound. organic-chemistry.org

Reductive Transformations of the Hydroxyl Group

While specific studies on the reductive transformation of the hydroxyl group in 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- were not found, general principles of propargylic alcohol reduction can be considered. The hydroxyl group can be removed through various reductive methods, often involving conversion to a better leaving group followed by hydrogenolysis. Alternatively, reduction of the alkyne moiety can occur concurrently with or preferentially to hydroxyl group removal, depending on the chosen reagents and reaction conditions.

Esterification and Etherification Reactions of the Propargylic Hydroxyl Group

The hydroxyl group of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- readily undergoes esterification and etherification, common reactions for alcohols. medcraveonline.com Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid or base catalyst. medcraveonline.com For instance, enzymatic esterification using lipases has been reported for various secondary metabolite compounds, offering a mild and selective method. medcraveonline.com

Etherification can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the molybdenum(VI)-catalyzed etherification of allylic alcohols, a method that has been applied in the synthesis of complex molecules. beilstein-journals.orgnih.gov

Rearrangement Reactions (e.g., Meyer–Schuster Rearrangement)

Propargylic alcohols, such as 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, are known to undergo rearrangement reactions, with the Meyer–Schuster rearrangement being a prominent example. nih.govresearchgate.netrsc.org This acid-catalyzed reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through a formal 1,3-shift of the hydroxyl group and subsequent tautomerization of an allenol intermediate. researchgate.net

The traditional Meyer-Schuster rearrangement often requires harsh acidic conditions. researchgate.net However, milder and more selective conditions have been developed using transition metal catalysts, such as those based on gold(I) or ruthenium, and Lewis acids. wikipedia.orgnih.gov These modern variants are compatible with a wider range of functional groups. researchgate.net For instance, a gold(I)-catalyzed Meyer-Schuster rearrangement has been utilized as a key step in the total synthesis of several bioactive natural products. nih.gov

An important related transformation is the iodo-Meyer–Schuster rearrangement, which allows for the synthesis of α-iodo-α,β-unsaturated esters from 3-alkoxypropargyl alcohols using iodine or N-iodosuccinimide (NIS). nih.govorganic-chemistry.org This reaction proceeds under mild, metal-free conditions and demonstrates high stereoselectivity. organic-chemistry.org

Table 1: Rearrangement Reactions of Propargylic Alcohols

| Rearrangement Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Meyer-Schuster | Strong Acid | α,β-Unsaturated Carbonyl | wikipedia.org |

| Meyer-Schuster | Gold(I) or Ruthenium Complexes | α,β-Unsaturated Carbonyl | wikipedia.orgnih.gov |

| Iodo-Meyer-Schuster | Iodine or NIS | α-Iodo-α,β-Unsaturated Ester | nih.govorganic-chemistry.org |

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is another center of reactivity, participating in various addition and coupling reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne is an excellent substrate for cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the combination of a 1,3-dipole, such as an azide, with a dipolarophile, in this case, the alkyne, to form a five-membered heterocyclic ring. organic-chemistry.orgijrpc.com

A highly significant variant of this reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgmdpi.com Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgdergipark.org.tr The CuAAC reaction is known for its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This contrasts with the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The copper-catalyzed reaction can be performed under mild, often aqueous conditions, making it suitable for a wide range of applications, including bioconjugation. organic-chemistry.orgmdpi.com

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles. ijrpc.com The choice of catalyst, therefore, allows for precise control over the final product's structure.

Table 2: Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Major Regioisomer | Reference |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Mixture of 1,4- and 1,5- | organic-chemistry.org |

| Copper(I)-Catalyzed (CuAAC) | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | organic-chemistry.orgmdpi.com |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium | 1,5-Disubstituted 1,2,3-Triazole | ijrpc.com |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne structure of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. wikipedia.org

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org In a typical Sonogashira coupling, 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- would react with an aryl halide (Ar-X) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, while the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.org Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org Due to the potential for self-coupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have also been developed. washington.edu

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org While the target compound itself is not a typical substrate for a standard Heck reaction, its synthesis could be envisioned via a Heck-type mechanism. More broadly, the principles of the Heck catalytic cycle, which involves oxidative addition, migratory insertion, and β-hydride elimination, are central to many palladium-catalyzed transformations. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of an Arylpropargyl Alcohol

| Reactant A | Reactant B (Aryl Halide) | Catalyst System | Base | Solvent | Potential Product |

| 3-Aryl-2-propyn-1-ol | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF/DMF | 1-Aryl-3-phenyl-2-propyn-1-ol |

| 3-Aryl-2-propyn-1-ol | 4-Bromotoluene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 1-Aryl-3-(4-tolyl)-2-propyn-1-ol |

| 3-Aryl-2-propyn-1-ol | 1-Chloronaphthalene | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane | 1-Aryl-3-(naphthalen-1-yl)-2-propyn-1-ol |

Electrophilic and Nucleophilic Additions to the Triple Bond (e.g., Hydration, Hydrohalogenation)

The electron-rich π-system of the alkyne triple bond is susceptible to attack by electrophiles. savemyexams.com In electrophilic addition reactions, an electrophile adds across the triple bond, typically proceeding through a vinyl carbocation intermediate. savemyexams.com

Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the triple bond. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. For 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, the initial protonation would occur at the terminal carbon, leading to a more stabilized vinyl cation adjacent to the dichlorophenyl ring. Subsequent attack by the halide ion yields the vinyl halide.

Hydration of the alkyne, typically catalyzed by acid and mercury(II) salts, also follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which then tautomerizes to the more stable ketone. The electron-withdrawing nature of the 2,5-dichlorophenyl group would influence the stability of the intermediate carbocation and thus the rate of reaction.

Halogenation with reagents like Br₂ or Cl₂ leads to the formation of dihaloalkenes. The reaction can proceed through a cyclic halonium ion intermediate, and the stereochemistry of the addition is often anti. nih.gov Electrophilic halogenation of propargyl alcohols can also lead to α-haloenones through a Meyer-Schuster type rearrangement. nih.govrsc.org

Nucleophilic additions to alkynes are less common unless the alkyne is activated by strong electron-withdrawing groups, which is the case for the title compound. The dichlorophenyl group enhances the electrophilicity of the triple bond, making it more susceptible to attack by nucleophiles.

Table 2: Potential Addition Reactions to the Alkyne Bond

| Reaction Type | Reagent | Catalyst/Conditions | Intermediate | Potential Product |

| Hydrohalogenation | HBr | - | Vinyl Cation | 2-Bromo-3-(2,5-dichlorophenyl)prop-2-en-1-ol |

| Hydration | H₂O | H₂SO₄, HgSO₄ | Enol | 3-(2,5-Dichlorophenyl)-1-hydroxypropan-2-one |

| Halogenation | Br₂ | CCl₄ | Bromonium ion | 2,3-Dibromo-3-(2,5-dichlorophenyl)prop-2-en-1-ol |

This table illustrates potential products based on general mechanisms of electrophilic addition to alkynes. The actual products may vary based on specific reaction conditions.

Reactivity Influenced by the 2,5-Dichlorophenyl Group

The two chlorine atoms on the phenyl ring exert significant electronic effects that modify the reactivity of both the aromatic ring and the adjacent propargyl group.

Electronic Effects of Halogen Substituents on Molecular Reactivity

Halogen substituents on an aromatic ring exhibit a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the benzene (B151609) ring. This effect donates electron density to the ring, primarily at the ortho and para positions.

Potential for Aromatic Substitution Reactions on the Dichlorophenyl Ring

The substitution pattern on the aromatic ring itself is dictated by the electronic effects of the chlorine atoms and the propargyl alcohol substituent.

Electrophilic Aromatic Substitution (EAS): The 2,5-dichlorophenyl ring is significantly deactivated towards EAS due to the strong inductive electron withdrawal by the two chlorine atoms. youtube.com If a reaction were forced under harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile. Both chlorine atoms are ortho, para-directing. The propargyl alcohol group is generally considered a weakly deactivating, meta-directing group. The combined effect would likely direct an incoming electrophile to the C4 or C6 positions, with steric hindrance also playing a role.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups (like the two chlorine atoms) can activate the ring for SNAr, particularly if there is a good leaving group and strong nucleophiles are used under forcing conditions (high temperature/pressure). youtube.com The positions ortho and para to the electron-withdrawing chlorine atoms become more electrophilic and thus more susceptible to nucleophilic attack.

Mechanistic Studies of Reactions Involving 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

While specific mechanistic studies for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- are not prominent in the literature, the mechanisms of its reactions can be inferred from extensive studies on analogous systems.

In metal-catalyzed coupling reactions , the mechanism invariably involves a catalytic cycle centered on a transition metal, typically palladium. nih.govpkusz.edu.cn For a Sonogashira reaction, the key steps are the oxidative addition of an aryl halide to Pd(0), deprotonation of the alkyne followed by formation of a copper acetylide, transmetalation from copper to palladium, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

The mechanism of electrophilic addition to the alkyne proceeds via the formation of a high-energy carbocation intermediate. The 2,5-dichlorophenyl group, being electron-withdrawing, would destabilize an adjacent positive charge. Therefore, protonation during hydrohalogenation or hydration would occur at the terminal carbon to form a vinyl cation at the carbon attached to the ring, which is resonance-stabilized. The subsequent nucleophilic attack on this cation completes the addition. savemyexams.com Studies on related propargyl alcohols show that these reactions can also proceed via rearrangement pathways, like the Meyer-Schuster rearrangement, particularly under acidic or metal-catalyzed conditions. nih.gov

Advanced Spectroscopic and Computational Methodologies for Structural and Electronic Elucidation of 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular skeleton and the stereochemical arrangement.

In the ¹H NMR spectrum, the protons on the dichlorophenyl ring are expected to appear as a complex multiplet pattern in the aromatic region (typically 7.0-7.5 ppm) due to spin-spin coupling. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely resonate as a singlet or a finely split doublet, while the hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum would distinctly show signals for the two carbons of the alkyne group (typically 65-90 ppm), the methylene carbon, and the six carbons of the dichlorophenyl ring, with the chlorine-substituted carbons showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

This table presents hypothetical data based on typical values for similar functional groups.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.10 - 7.45 (m) | 128.0 - 135.0 |

| C-Cl | - | 130.0 - 134.0 |

| C-C≡ | - | 122.0 |

| C≡CH₂ | - | 85.0 |

| C≡CH₂ | - | 82.0 |

| -CH₂-OH | 4.35 (s) | 51.0 |

Advanced Mass Spectrometry Techniques for Investigating Reaction Pathways and Molecular Fragmentation

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), are critical for determining the molecular weight and investigating the fragmentation pathways of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Upon ionization, the molecule would form a protonated molecular ion [M+H]⁺. The MS/MS spectrum of this precursor ion reveals characteristic fragment ions, which are formed through predictable cleavage and rearrangement reactions. The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Key expected fragmentation pathways for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- would include:

Loss of Water: A common fragmentation for alcohols, leading to the formation of a [M+H-H₂O]⁺ ion.

Benzylic/Propargylic Cleavage: Cleavage of the bond between the phenyl ring and the propynyl (B12738560) chain.

Loss of Chlorine: Sequential or single loss of chlorine atoms from the dichlorophenyl ring.

Formation of Tropylium Ion: Rearrangement of the phenyl-containing fragment to form the stable tropylium ion (m/z 91), although this may be less prominent depending on the fragmentation cascade. wvu.eduresearchgate.net

By analyzing these fragmentation patterns, researchers can piece together the molecular structure and gain insights into the molecule's stability and reactivity under energetic conditions. uni-halle.demdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

This table presents hypothetical data based on expected fragmentation pathways.

| m/z Value | Proposed Fragment |

|---|---|

| 201/203/205 | [M+H]⁺ (Molecular Ion) |

| 183/185/187 | [M+H - H₂O]⁺ |

| 167/169 | [M+H - Cl]⁺ |

| 147 | [C₈H₄Cl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- and the nature of intermolecular interactions.

The IR spectrum would show characteristic absorption bands corresponding to specific vibrational modes:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The broadness of this peak is a direct result of intermolecular hydrogen bonding in the sample.

C-H Stretch (Aromatic): Multiple weak to medium bands just above 3000 cm⁻¹.

C≡C Stretch (Alkyne): A weak but sharp band in the 2100-2260 cm⁻¹ region. For terminal alkynes this is more prominent, but for internal alkynes like this, it can be weak or absent in the IR spectrum but visible in the Raman spectrum.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹. uantwerpen.beresearchgate.net

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C≡C triple bond, often produce a stronger signal in Raman spectra than in IR. Therefore, the alkyne stretch would be more readily observable using this technique. The combination of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. uu.nlresearchgate.netmdpi.com

Table 3: Characteristic Vibrational Frequencies for 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

This table presents representative data based on known functional group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | IR | ~3350 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 |

| Alkyne C≡C Stretch | Raman | ~2230 |

| Aromatic C=C Stretch | IR, Raman | 1580, 1470 |

| C-O Stretch | IR | ~1050 |

X-ray Diffraction Studies for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering an exact geometric description of the molecule.

The resulting crystal structure would reveal how the molecules pack together in the crystal lattice. Of particular interest are the intermolecular interactions that stabilize the solid-state structure. For this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules.

π-π Stacking: The electron-rich dichlorophenyl rings of adjacent molecules may stack on top of each other.

Halogen Bonding: Interactions involving the chlorine atoms may also play a role in the crystal packing.

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The experimental geometry obtained from X-ray diffraction also serves as a benchmark for validating the results of theoretical calculations. researchgate.netresearchgate.netaalto.fi

Table 4: Representative Crystallographic Data for an Organic Molecule like 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

This table shows an example of the type of data obtained from an X-ray diffraction study.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.42 |

| b (Å) | 27.61 |

| c (Å) | 12.50 |

| β (°) | 105.2 |

| Volume (ų) | 3135.5 |

| Z (molecules/unit cell) | 8 |

Application of Quantum Chemical Calculations to Predict Spectroscopic Parameters and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to model and predict the properties of molecules like 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-. nih.govajchem-a.com These theoretical calculations provide deep insights that complement and help interpret experimental data.

Applications of DFT for this compound include:

Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data. researchgate.net

Spectroscopic Prediction: DFT methods can accurately predict various spectroscopic parameters. Calculated NMR chemical shifts can aid in the assignment of complex experimental spectra. researchgate.net Similarly, calculated vibrational frequencies can be used to assign IR and Raman bands to specific molecular motions. uantwerpen.beajchem-a.com

Electronic Structure Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between these orbitals (the HOMO-LUMO gap) provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

By correlating theoretical predictions with experimental results, a more robust and detailed understanding of the molecule's structural and electronic properties is achieved. nih.govmpg.de

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies

This table illustrates how theoretical data is used to support experimental assignments.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | DFT Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3350 | 3365 |

| C≡C Stretch | 2230 | 2238 |

| Aromatic C=C Stretch | 1580 | 1585 |

Theoretical and Computational Investigations of 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is fundamentally dictated by the interplay of its constituent functional groups: the 2,5-dichlorophenyl ring, the propargyl alcohol moiety, and the triple bond. Molecular Orbital (MO) theory is a cornerstone for understanding this structure, providing a framework to predict the molecule's reactivity and spectroscopic properties. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich dichlorophenyl ring and the pi-system of the alkyne, while the LUMO is expected to be distributed over the antibonding orbitals of the phenyl ring and the alkyne. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Properties of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

| Parameter | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and electronic stability of the molecule. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary bond of interest for conformational flexibility is the C-C bond connecting the phenyl ring to the propargyl group.

A potential energy surface (PES) can be computationally generated by systematically rotating this bond and calculating the energy at each rotational angle. researchgate.net The PES would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The stable conformers are likely to be those that minimize steric hindrance between the ortho-chloro substituent on the phenyl ring and the propargyl alcohol side chain.

Table 2: Predicted Stable Conformers and Rotational Barriers

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 | The most stable conformer with minimal steric clash. |

| Syn-periplanar | ~0° | 5-7 | A higher energy conformer due to steric repulsion. |

Note: This table presents a simplified, hypothetical conformational analysis. The actual potential energy surface may be more complex.

Reaction Mechanism Predictions and Transition State Analysis using Computational Chemistry

Computational chemistry is a valuable tool for predicting the mechanisms of reactions involving 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-. mdpi.comasianresassoc.org The alkyne and hydroxyl functional groups are the primary sites for chemical reactions. For instance, the triple bond can undergo electrophilic additions, while the hydroxyl group can participate in esterification or etherification reactions.

By employing methods such as Density Functional Theory (DFT), it is possible to map out the entire reaction pathway, from reactants to products, through the transition state. researchgate.net Transition state analysis allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the kinetics and feasibility of a particular reaction. scielo.br

For example, in a hypothetical electrophilic addition of HBr across the triple bond, computational analysis could determine whether the reaction proceeds via a concerted or a stepwise mechanism and predict the regioselectivity of the addition (i.e., whether the bromine atom adds to the carbon closer to or further from the phenyl ring).

Intermolecular Interactions and Aggregation Phenomena via Molecular Dynamics Simulations

The intermolecular interactions of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- are diverse and play a significant role in its physical properties, such as its melting point, boiling point, and solubility. These interactions include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the condensed phase.

Halogen Bonding: The chlorine atoms can participate in halogen bonding, where they act as electrophilic regions and interact with nucleophilic sites on neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a stabilizing interaction driven by van der Waals forces.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, leading to dipole-dipole interactions.

Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions and how they influence the aggregation of molecules in solution or the solid state. mdpi.com By simulating the movement of a large number of molecules over time, MD can reveal preferred packing arrangements and the formation of aggregates. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. mdpi.com For 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, QSPR models could be developed to predict properties like:

Reactivity: By correlating electronic descriptors (e.g., HOMO-LUMO gap, atomic charges) with experimentally determined reaction rates for a series of related compounds.

Solubility: By relating topological and geometric descriptors (e.g., molecular surface area, volume) to the solubility in different solvents. sigmaaldrich.com

These models are typically built using statistical methods, such as multiple linear regression or machine learning algorithms, on a training set of molecules with known properties. Once a reliable QSPR model is established, it can be used to predict the properties of new, untested compounds like 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-.

Table 3: Relevant Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptors | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, Acidity/Basicity |

| Topological | Wiener index, Kier & Hall indices | Boiling point, Viscosity |

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information regarding the applications of the chemical compound 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- in the fields of advanced materials science and catalysis as outlined in the requested article structure.

The performed searches for this specific compound did not yield any results related to its role as a monomer in polymer chemistry, its use in the development of optical or electronic materials, its application in surface functionalization or coating technologies, its function as a ligand or precursor in catalytic systems, or any emerging applications in specialized organic material design.

While general information exists for the parent compound, 2-propyn-1-ol (propargyl alcohol), and for other substituted phenyl propargyl alcohols, the strict requirement to focus solely on 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- cannot be met. The scientific community has not published research detailing the specific applications requested for this particular molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for separating 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- from impurities and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

For the purity assessment of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, a high-resolution capillary column, such as one coated with a phenyl-substituted polysiloxane, would be suitable to separate the main compound from structurally similar impurities. The mass spectrometer detector allows for the identification of these impurities based on their mass spectra, providing valuable information for process optimization and quality control. Reaction monitoring can be effectively carried out by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples by GC-MS to determine the consumption of reactants and the formation of the desired product and any byproducts.

Given the reactive nature of the propargyl alcohol moiety, derivatization might be employed to enhance volatility and thermal stability, as well as to improve chromatographic peak shape and detection sensitivity. A common derivatization agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more stable trimethylsilyl ether.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | Phenyl-methyl polysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, reversed-phase HPLC would be the method of choice.

A C18 or a phenyl-hexyl column could provide excellent separation of the target compound from its precursors and potential side products. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, with the composition optimized to achieve the desired retention and resolution. Advanced detection methods, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), can be coupled with HPLC to provide both quantitative and qualitative information. A DAD can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment, while an LC-MS system would offer definitive structural information.

Typical HPLC-DAD Conditions:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 220 nm |

| Injection Volume | 10 µL |

Electrochemical Techniques for Quantitative Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative analysis of electroactive compounds. The presence of the dichlorophenyl group in 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- makes it a suitable candidate for analysis by reductive electrochemical techniques. The carbon-chlorine bonds can be electrochemically reduced at a suitable cathode material. researchgate.netuantwerpen.be

Techniques such as cyclic voltammetry can be used to study the electrochemical behavior of the compound and to determine its reduction potential. For quantitative analysis, more sensitive techniques like differential pulse voltammetry or square-wave voltammetry would be employed. These methods can provide low detection limits and are well-suited for determining the concentration of the compound in various samples. The analysis would typically be carried out in an organic solvent containing a supporting electrolyte.

Spectrophotometric Methods for Trace Analysis and Concentration Determination

UV-Vis spectrophotometry can be a straightforward and rapid method for the concentration determination of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, provided the compound possesses a significant chromophore and there are no interfering substances that absorb at the same wavelength. The dichlorophenyl group and the propargyl moiety contribute to the UV absorption of the molecule. A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound. A calibration curve of absorbance versus concentration can then be constructed using a series of standards of known concentrations. This method is particularly useful for routine analysis and for determining the concentration of the compound in solutions where the matrix is well-defined.

For trace analysis, derivatization to produce a colored compound with a high molar absorptivity can be employed to enhance the sensitivity of the spectrophotometric method. For instance, the hydroxyl group of the alcohol could potentially be reacted with a chromogenic reagent.

Environmental Transformation Pathways of 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation encompasses chemical reactions that occur in the environment without the involvement of biological organisms. For 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-, the primary abiotic degradation pathways of interest are photolysis (degradation by light) and hydrolysis (reaction with water).

General principles of organic chemistry suggest that photolysis of chlorinated aromatic compounds can proceed through mechanisms such as reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or through photo-hydroxylation. The propynyl (B12738560) group might also undergo photo-induced reactions. Similarly, hydrolysis of the propargyl alcohol could potentially occur, although the stability of the carbon-carbon triple bond and the alcohol functional group in typical environmental pH ranges would need to be experimentally determined.

Biotic Transformation Pathways in Environmental Systems (e.g., Microbial Degradation)

The biodegradation of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- in soil and aquatic environments is anticipated to be primarily mediated by microorganisms. The dichlorinated phenyl ring presents a significant feature for microbial attack. Numerous studies have documented the ability of various microbial communities to degrade chlorinated aromatic compounds.

Microbial degradation of such compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms often initiate the degradation of chlorinated aromatic rings through the action of oxygenase enzymes, leading to the formation of chlorinated catechols, which are then further metabolized. Under anaerobic conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially removed from the aromatic ring.

Identification of Environmental Transformation Products and Degradation Kinetics

Detailed information on the specific environmental transformation products and degradation kinetics of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is currently lacking in peer-reviewed scientific literature. To definitively identify the metabolites and determine the rate of degradation, laboratory and field studies would be necessary.

Such studies would typically involve incubating the compound in various environmental matrices (e.g., soil, water, sediment) under controlled conditions and analyzing for the disappearance of the parent compound and the appearance of transformation products over time. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the identification and quantification of these substances.

The degradation kinetics, often expressed as a half-life (the time it takes for half of the initial concentration to degrade), would be determined by fitting the concentration data to appropriate kinetic models. This information is essential for predicting the persistence of 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- in the environment.

Future Research Directions and Emerging Paradigms for 2 Propyn 1 Ol, 3 2,5 Dichlorophenyl

Integration with Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govnih.govuc.pt The integration of 2-Propyn-1-ol synthesis and its subsequent transformations into continuous flow systems represents a significant area for future research.

Microreactor technology, a key component of flow chemistry, utilizes channels with sub-millimeter dimensions to conduct reactions. This high surface-area-to-volume ratio allows for precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for reactions involving highly reactive or unstable intermediates that can be generated from propargyl alcohol derivatives. nih.gov

Key Research Objectives:

Development of Flow-Based Synthesis: Designing and optimizing continuous flow processes for the synthesis of 2-Propyn-1-ol and its derivatives. This would involve screening of catalysts, solvents, and reaction conditions suitable for a flow environment.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the desired products.

Telescoped Reactions: Creating multi-step, sequential reactions in a continuous flow setup, where the product of one reaction becomes the substrate for the next without the need for intermediate isolation. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Propargyl Alcohol Chemistry

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and superior heat transfer. nih.gov |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by running the system for longer or in parallel. uc.pt |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters leading to higher reproducibility. nih.gov |

| Reaction Time | Can be lengthy due to slow heating/cooling cycles. | Significantly reduced reaction times due to efficient heat and mass transfer. |

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Strategies

The reactivity of the alkyne and alcohol functional groups in 2-Propyn-1-ol makes it a versatile precursor for a wide range of chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems that are not only highly efficient but also adhere to the principles of green chemistry.

Areas for Exploration:

Atom-Economic Reactions: Investigating catalytic reactions, such as addition and cycloaddition reactions, that incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste.

Biocatalysis: Utilizing enzymes as catalysts for the transformation of 2-Propyn-1-ol and its derivatives. Biocatalysis can offer high selectivity under mild reaction conditions. nih.gov

Photocatalysis: Employing light-driven catalytic processes to access unique reaction pathways and reactive intermediates that are not achievable through traditional thermal methods.

Sustainable synthetic strategies also involve the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. The development of catalytic systems that can operate in water or other environmentally benign solvents is a key goal.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods can be used to predict the properties and reactivity of molecules like 2-Propyn-1-ol and its derivatives, thereby guiding experimental work and accelerating the discovery of new materials and reaction pathways.

Applications of Computational Modeling:

Reaction Mechanism Elucidation: Using quantum chemical calculations to understand the detailed mechanisms of catalytic transformations involving 2-Propyn-1-ol, which can aid in the design of more efficient catalysts.

Predictive Toxicology: Computational models can be used to predict the potential toxicity of new derivatives, allowing for the early identification of potentially harmful compounds.

Materials Design: Simulating the properties of polymers and other materials derived from 2-Propyn-1-ol to design new materials with desired characteristics, such as specific electronic or mechanical properties.

Table 2: Physicochemical Properties of 2-Propyn-1-ol (Propargyl Alcohol)

| Property | Value |

| CAS Number | 107-19-7 sigmaaldrich.commerckmillipore.comepa.govcdhfinechemical.comnih.gov |

| Molecular Formula | C₃H₄O epa.govcdhfinechemical.comnih.gov |

| Molecular Weight | 56.06 g/mol sigmaaldrich.comepa.govcdhfinechemical.comnih.gov |

| Boiling Point | 114-115 °C sigmaaldrich.com |

| Melting Point | -53 °C sigmaaldrich.com |

| Density | 0.95 g/cm³ at 20 °C sigmaaldrich.com |

| Flash Point | 33 °C sigmaaldrich.com |

Contribution to Circular Economy Approaches in Fine Chemical Synthesis

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are increasingly being applied to the chemical industry. For the synthesis and application of 2-Propyn-1-ol and its derivatives, this translates to several key research directions.

Key Strategies for a Circular Economy:

Catalyst Recycling: Developing robust and easily recyclable catalytic systems to minimize the use of precious metals and reduce waste.

Waste Valorization: Investigating methods to convert byproducts from the synthesis of 2-Propyn-1-ol derivatives into valuable chemicals.

Use of Renewable Feedstocks: Exploring synthetic routes to 2-Propyn-1-ol that start from renewable biomass sources rather than fossil fuels.

By integrating these circular economy principles into the lifecycle of 2-Propyn-1-ol and its derivatives, the chemical industry can move towards more sustainable and economically viable production methods.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- with high purity?

Methodological Answer: Synthesis typically begins with halogenated aromatic precursors, such as 2,5-dichlorobenzaldehyde, followed by alkyne functionalization. Key steps include:

Q. How can the molecular structure of 3-(2,5-dichlorophenyl)-2-propyn-1-ol be confirmed experimentally?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

Q. What safety protocols are critical when handling chlorinated propargyl alcohols like 3-(2,5-dichlorophenyl)-2-propyn-1-ol?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Separate from oxidizing agents and foodstuffs to prevent contamination .

Advanced Research Questions

Q. How do the 2,5-dichlorophenyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing chlorine atoms at the 2- and 5-positions:

- Activate the Phenyl Ring : Enhance electrophilic aromatic substitution (EAS) at the para position.

- Modulate Alkyne Reactivity : Stabilize transition states in click chemistry or cycloaddition reactions.

Experimental validation requires kinetic studies under varying electrophile concentrations and DFT calculations .

Q. What strategies resolve contradictory data in the catalytic activity of derivatives of this compound?

Methodological Answer:

Q. How can computational modeling predict the bioactivity of 3-(2,5-dichlorophenyl)-2-propyn-1-ol against enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against enzymes like cytochrome P450.

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- QSAR Models : Corrogate substituent effects with IC data from enzyme inhibition assays .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.